molecular formula C24H23N5O4 B10977580 3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide

3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide

Cat. No.: B10977580
M. Wt: 445.5 g/mol
InChI Key: IHLMAZDPHZHSMP-UHFFFAOYSA-N
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Description

3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE is a complex organic compound featuring both imidazolidinyl and imidazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable imidazolidinone precursor under controlled conditions to form the imidazolidinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The imidazole and imidazolidinone moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE is unique due to the combination of both imidazolidinyl and imidazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]propanamide

InChI

InChI=1S/C24H23N5O4/c1-28-13-12-25-22(28)21(31)17-8-5-9-18(14-17)26-20(30)11-10-19-23(32)29(24(33)27-19)15-16-6-3-2-4-7-16/h2-9,12-14,19H,10-11,15H2,1H3,(H,26,30)(H,27,33)

InChI Key

IHLMAZDPHZHSMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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